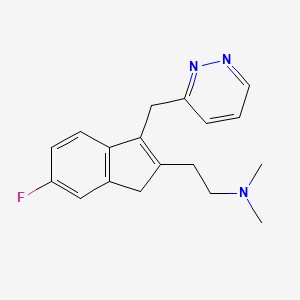

NBI-2 (non-labeled)

Beschreibung

Contextualization within Modern Chemical Biology and Pharmacology

The exploration of small molecules like NBI-2 is a cornerstone of chemical biology and pharmacology. These fields utilize synthetic compounds as probes to dissect biological pathways and as starting points for the development of new therapeutic agents. The development of selective antagonists for G-protein coupled receptors (GPCRs), such as the histamine (B1213489) H1 receptor, is a significant area of focus. prnewswire.com The evolution from first-generation to second- and third-generation antihistamines illustrates a key goal in pharmacology: the refinement of drug molecules to enhance efficacy and minimize off-target effects. udes.edu.conih.gov First-generation antihistamines were often limited by sedative effects due to their ability to cross the blood-brain barrier. acaai.org Subsequent generations were designed to be more selective for peripheral H1 receptors, reducing central nervous system side effects. udes.edu.coresearchgate.net The investigation of compounds like NBI-2 falls within this paradigm of seeking highly selective and pharmacokinetically optimized molecules. researchgate.net

Significance of Histamine H1 Receptor Modulation in Biological Systems

The histamine H1 receptor is a G-protein coupled receptor that is widely expressed throughout the body, including in smooth muscles, vascular endothelial cells, the heart, and the central nervous system. acs.org Activation of the H1 receptor by its endogenous ligand, histamine, is a key event in the pathophysiology of allergic reactions, leading to symptoms such as itching, sneezing, and rhinorrhea. nih.gov In the central nervous system, histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in regulating the sleep-wake cycle. acs.org Consequently, antagonism of the H1 receptor can produce sedative effects, a property that has been exploited for the treatment of insomnia. researchgate.netnih.gov Beyond allergy and sleep, H1 receptor signaling is involved in a variety of physiological processes, and its modulation continues to be an active area of research for potential therapeutic applications. springer.comjst.go.jp

Rationale for Researching NBI-2 (non-labeled) as a Novel Pharmacological Entity

NBI-2 was developed by Neurocrine Biosciences as part of a research program focused on identifying novel, selective, and shorter-acting H1 receptor antagonists for the treatment of insomnia. nih.govfrontiersin.org The primary rationale was to create a compound with a pharmacokinetic profile that would be ideal for a sleep aid: rapid absorption to induce sleep and a short duration of action (around 6-8 hours) to avoid next-day drowsiness or impairment. nih.gov

NBI-2 is an indene-based H1-antihistamine, developed as an analog of R-dimethindene. researchgate.netfrontiersin.org Research into this class of compounds aimed to improve selectivity over other receptors and metabolic enzymes, such as cytochrome P450s, to minimize potential drug-drug interactions and variable patient responses. nih.govnih.gov

A key aspect of the research into NBI-2 involved a human microdosing study, a technique used in early drug development to assess the pharmacokinetic properties of a compound at sub-therapeutic doses. nih.govnih.gov In a comparative study with four other H1 antagonists, NBI-2 was identified as a promising candidate due to its favorable pharmacokinetic profile, notably its high oral bioavailability and relatively short plasma elimination half-life. nih.govnih.gov This made it a strong candidate for further development as a treatment for insomnia. frontiersin.org

Detailed Research Findings

The table below summarizes the chemical identity and key pharmacokinetic parameters of NBI-2 and related compounds from the aforementioned microdosing study. nih.gov

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Median Oral Bioavailability (%) | Median Intravenous Clearance (L/h) |

| NBI-2 | C18H20FN3 | 299.37 | 64 | 15.3 |

| NBI-1 | C19H22N4 | 306.41 | 48 | 29.8 |

| NBI-3 | C18H19N3 | 277.37 | 37 | 18.2 |

| NBI-4 | C19H24N4 | 308.42 | 5 | 73.1 |

| Diphenhydramine | C17H21NO | 255.36 | 25 | 24.7 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

867036-65-5 |

|---|---|

Molekularformel |

C18H20FN3 |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H20FN3/c1-22(2)9-7-13-10-14-11-15(19)5-6-17(14)18(13)12-16-4-3-8-20-21-16/h3-6,8,11H,7,9-10,12H2,1-2H3 |

InChI-Schlüssel |

YVEWHDHDFNFTCD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC1=C(C2=C(C1)C=C(C=C2)F)CC3=NN=CC=C3 |

Herkunft des Produkts |

United States |

Molecular and Pharmacological Characterization of Nbi 2 Non Labeled

Identification of NBI-2 (non-labeled) as a Histamine (B1213489) H1 Receptor Antagonistnih.govscience.gov

NBI-2 was evaluated in a human microdosing study alongside other structurally related compounds to assess its pharmacokinetic profile. nih.govnih.govscience.gov This research confirmed its classification as a histamine H1 receptor antagonist. nih.gov The primary goal of developing such novel, selective, and shorter-acting H1 receptor antagonists was to find potential alternatives to existing medications for conditions like insomnia, aiming for rapid absorption and a short duration of action. nih.gov

Investigation of NBI-2 (non-labeled) Binding Affinity to the Histamine H1 Receptornih.gov

While specific binding affinity data for NBI-2 is not detailed in publicly available literature, a study by Neurocrine Biosciences, the company that investigated the compound, provides a general statement about the series of compounds to which NBI-2 belongs (NBI-1, NBI-2, NBI-3, and NBI-4). nih.gov According to this research, in vitro pharmacology studies indicated that these compounds are potent and selective H1 receptor antagonists. nih.gov They demonstrated high-affinity binding to the cloned human H1 receptor, with inhibition constants (Ki) in the range of 1–4 nM and functional activity (IC50) also in the nanomolar range. nih.gov However, the precise Ki or IC50 value for NBI-2 itself has not been individually reported.

Determination of Receptor Occupancy Dynamics

There is no publicly available information regarding the receptor occupancy dynamics of NBI-2. Studies using techniques such as Positron Emission Tomography (PET) to determine the extent and duration of H1 receptor occupancy in the brain have not been published for this specific compound.

Elucidation of NBI-2 (non-labeled) Mechanism of Action at the Histamine H1 Receptor

The precise mechanism of action for NBI-2 at the histamine H1 receptor has not been detailed in the available scientific literature.

Competitive versus Non-Competitive Antagonism Mechanisms

There are no published studies that specifically investigate whether NBI-2 acts as a competitive or non-competitive antagonist at the histamine H1 receptor.

Allosteric Modulation Studies of NBI-2 (non-labeled)

There is no information available in the public domain regarding any allosteric modulation properties of NBI-2 at the histamine H1 receptor.

Impact of NBI-2 (non-labeled) on Receptor Conformation and Activation States

Extensive literature searches did not yield specific data for a compound designated "NBI-2 (non-labeled)." However, research on various other non-labeled NBI compounds provides significant insight into how this class of molecules can impact G-protein coupled receptors (GPCRs), such as the corticotropin-releasing factor type 1 (CRF1) receptor. These compounds typically function as allosteric modulators, binding to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. nih.govwikipedia.org This allosteric interaction induces conformational changes in the receptor, thereby altering its activation state and its response to the natural ligand. wikipedia.orgrsc.org

The nature of this modulation can vary significantly between different NBI compounds, leading to a spectrum of pharmacological effects. Some NBI molecules act as negative allosteric modulators (NAMs) or inverse agonists . For instance, studies on compounds like NBI 30775, NBI 34041, and NBI 35965 have shown that they can inhibit the binding of the natural ligand, CRF, to the CRF1 receptor. researchgate.net This is achieved by inducing a conformational change in the receptor that reduces the affinity of the orthosteric site for CRF. researchgate.net Furthermore, these compounds can act as inverse agonists, meaning they not only block the action of the agonist but also reduce the basal, or constitutive, activity of the receptor in the absence of any ligand. researchgate.netchemicalprobes.org This suggests they stabilize an inactive conformation of the receptor. chemicalprobes.org

For example, NBI 35965 has been shown to reduce the basal activity of the CRF1 receptor by 77%. researchgate.net This strong inverse agonism is correlated with its allosteric inhibitory effect on CRF binding. researchgate.net The binding of these non-peptide ligands to an allosteric site can result in a non-competitive antagonism, where increasing the concentration of the natural agonist cannot fully overcome the inhibitory effect. nih.govd-nb.info

Conversely, other NBI compounds function as positive allosteric modulators (PAMs) or allosteric agonists . Compounds such as NBI 77173 and NBI 77178 have been found to enhance the receptor's response. researchgate.net These molecules can act as agonists themselves, initiating a cellular response even in the absence of the endogenous ligand, with an efficacy that can approach that of CRF. researchgate.net This indicates that they stabilize an active conformation of the receptor. chemicalprobes.orgwikipedia.org

The binding of allosteric modulators can influence the kinetics of the interaction between the endogenous ligand and the receptor. psu.edu This includes affecting the association and dissociation rates of the orthosteric ligand. nih.gov The conformational state of the receptor is dynamic, existing in an equilibrium between different states. rsc.org Allosteric modulators shift this equilibrium towards either an active or an inactive state, thereby fine-tuning the cellular response. rsc.org

The interaction of these compounds with the receptor can be highly specific. For example, NBI-12i demonstrates high selectivity for the human melanocortin-4 (MC4) receptor over other melanocortin receptor subtypes. researchgate.net This selectivity is a key feature of allosteric modulators, offering a potential advantage in drug development by targeting specific receptor subtypes. nih.gov

The table below summarizes the observed effects of various NBI compounds on receptor conformation and activation, which can serve as a model for understanding the potential actions of a hypothetical "NBI-2."

| Compound | Receptor Target | Observed Effect on Receptor Conformation and Activation | Reference |

| NBI 30775 | CRF1 Receptor | Allosteric inhibitor, Inverse agonist | researchgate.net |

| NBI 34041 | CRF1 Receptor | Allosteric inhibitor, Inverse agonist | researchgate.net |

| NBI 35965 | CRF1 Receptor | Allosteric inhibitor (reduces CRF affinity), Inverse agonist (reduces basal activity by 77%) | researchgate.netnih.gov |

| NBI 77173 | CRF1 Receptor | Allosteric enhancer, Agonist | researchgate.net |

| NBI 77178 | CRF1 Receptor | Allosteric enhancer, Agonist | researchgate.net |

| NBI-12i | MC4 Receptor | Selective antagonist | researchgate.net |

Cellular and Biochemical Effects Mediated by Nbi 2 Non Labeled

NBI-2 (non-labeled) Modulation of Intracellular Signaling Pathways Downstream of Histamine (B1213489) H1 Receptors

The histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gαq/11 family of G proteins. mdpi.comnih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers are critical for initiating a cascade of intracellular events.

To understand the impact of NBI-2, studies would need to investigate its effect on the coupling of the H1 receptor to its cognate G proteins. Techniques such as radioligand binding assays with GTPγS, or more advanced biophysical methods like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), would be required to determine if NBI-2 acts as an agonist, antagonist, or allosteric modulator of G protein activation.

A primary consequence of H1 receptor activation is the IP3-mediated release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. mdpi.comnih.gov This transient increase in intracellular calcium is a key signaling event that triggers a multitude of cellular responses. nih.gov Research on NBI-2 would need to employ calcium imaging techniques, using fluorescent calcium indicators to measure changes in intracellular calcium concentrations in response to histamine in the presence and absence of the compound. Such studies would reveal whether NBI-2 enhances, inhibits, or has no effect on this critical signaling pathway.

While the canonical signaling pathway for the H1 receptor is through Gαq/11, some GPCRs can exhibit promiscuous coupling to other G proteins, such as those that regulate adenylyl cyclase and cyclic AMP (cAMP) production. nih.gov Although H1 receptor activation is not typically associated with significant changes in cAMP levels, it would be pertinent to investigate whether NBI-2 could induce or alter any H1 receptor-mediated effects on cAMP accumulation, potentially indicating a biased signaling profile.

Preclinical Research Methodologies and Applications of Nbi 2 Non Labeled

In Vitro Experimental Models for NBI-2 (non-labeled) Research

In vitro models are fundamental in early-stage drug discovery to determine a compound's activity and mechanism of action at the cellular and molecular level. For a histamine (B1213489) H1 receptor antagonist like NBI-2, these studies would focus on its ability to block the H1 receptor and inhibit subsequent cellular responses.

Development and Validation of Cell-Based Assays for Histamine H1 Receptor Function

Cell-based assays are crucial for assessing the functional consequences of a compound's interaction with its target receptor in a living cell context. For NBI-2, these assays would be designed to measure its ability to antagonize histamine-induced signaling through the H1 receptor.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. mdpi.com Activation of this pathway leads to the mobilization of intracellular calcium (Ca2+) and the recruitment of β-arrestin. mdpi.com Therefore, common cell-based assays for an H1 antagonist like NBI-2 would involve:

Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations upon receptor activation. mdpi.comrndsystems.com In a typical experiment, cells expressing the H1 receptor (such as HEK293 or HeLa cells) would be pre-incubated with various concentrations of NBI-2 before being stimulated with histamine. nih.gov An effective antagonist would inhibit the histamine-induced calcium spike in a concentration-dependent manner. The potency of the antagonist is often expressed as an IC50 value, which is the concentration of the drug that inhibits 50% of the maximal response to the agonist.

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated H1 receptor, another key signaling event. mdpi.com Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are often employed. Similar to calcium assays, the antagonistic activity of NBI-2 would be determined by its ability to block histamine-induced β-arrestin recruitment.

Dynamic Mass Redistribution (DMR) and Impedance-Based Assays: These are label-free technologies that measure global cellular responses following receptor activation. rndsystems.com DMR detects changes in the distribution of cellular mass, while impedance assays measure changes in cell adhesion and morphology. rndsystems.com These assays provide an integrated measure of receptor signaling and can be used to characterize the functional antagonism of NBI-2. rndsystems.com

The validation of these assays is critical and typically involves using known H1 receptor agonists (e.g., histamine) and antagonists (e.g., mepyramine, diphenhydramine) to ensure the assay is specific, reproducible, and robust. nih.govscience.gov

Table 1: Illustrative Data from a Cell-Based Functional Assay for an H1 Antagonist

| Assay Type | Cell Line | Agonist (Histamine) EC50 | Antagonist (e.g., NBI-2) IC50 |

| Calcium Flux | HEK293-H1R | 6.93 x 10⁻⁸ M mdpi.com | Data not available |

| β-Arrestin Recruitment | HRH1 Nomad Cell Line | 3.86 x 10⁻⁸ M mdpi.com | Data not available |

Note: The data in this table is for illustrative purposes to show the type of results generated from such assays. Specific experimental values for NBI-2 are not publicly available.

Application of Ligand Binding Studies in Membrane Preparations

Ligand binding assays are used to directly measure the interaction between a compound and its receptor target. nih.gov These studies are typically performed using membrane preparations from cells overexpressing the histamine H1 receptor or from tissues with high receptor density, such as the guinea pig cerebellum. nih.gov

The primary goals of these studies for NBI-2 would be to determine its binding affinity (Ki) and to understand the nature of its interaction (e.g., competitive, non-competitive).

Radioligand Binding Assays: This classic technique involves using a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) as a tracer. nih.gov In competition binding experiments, increasing concentrations of the unlabeled compound (NBI-2) are used to displace the radioligand from the receptor. nih.gov The concentration of NBI-2 that displaces 50% of the bound radioligand is the IC50 value, from which the binding affinity constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Kinetic Binding Assays: These experiments measure the rates at which a compound associates with (kon) and dissociates from (koff) the receptor. nih.gov The ratio of these rates (koff/kon) provides another measure of the binding affinity (Kd) and also yields the target residence time (1/koff), a parameter that is increasingly recognized as a key determinant of a drug's in vivo efficacy. nih.gov

Table 2: Illustrative Binding Affinity Data for H1 Receptor Antagonists

| Compound | Receptor Source | Radioligand | Ki (nM) |

| Mepyramine | HEK293T-H1R | [³H]mepyramine | 2.5 nih.gov |

| Doxepin | HEK293T-H1R | [³H]mepyramine | 0.25 nih.gov |

| NBI-2 | Data not available | Data not available | Data not available |

Note: The data in this table is for illustrative purposes. Specific experimental values for NBI-2 are not publicly available.

Use of Primary Cell Cultures for Complex Cellular Response Analysis

While cell lines are convenient, primary cells, which are isolated directly from tissues, often provide a more physiologically relevant model system. science.govwikipedia.org For a compound like NBI-2, primary cells allow for the study of H1 receptor antagonism in a context that more closely mimics the in vivo environment.

Mast Cells and Basophils: These are key immune cells involved in allergic reactions that release histamine. mdpi.com Primary cultures of mast cells can be used to study the downstream effects of H1 receptor blockade on the release of other inflammatory mediators. innoprot.com

Smooth Muscle Cells: Histamine causes contraction of smooth muscle in the airways and gut via H1 receptors. physiology.org Primary cultures of smooth muscle cells could be used to evaluate the ability of NBI-2 to inhibit histamine-induced cellular contraction. physiology.org

Endothelial Cells: Histamine increases vascular permeability by acting on H1 receptors on endothelial cells. mdpi.com Primary endothelial cell cultures can be used to assess the efficacy of NBI-2 in preventing these changes.

The analysis in primary cells can be more complex, often involving the measurement of multiple endpoints such as cytokine release, changes in cell morphology, or gene expression. wikipedia.org

In Vivo Research Models for Investigating NBI-2 (non-labeled)

In vivo studies are essential to understand a drug's effects in a whole living organism, providing insights into its efficacy, pharmacokinetics, and pharmacodynamics.

Establishment of Relevant Animal Models for Histamine-Mediated Biological Processes

To test the efficacy of an H1 antagonist like NBI-2, researchers use established animal models where a biological response is mediated by histamine. Common models include:

Histamine-Induced Bronchoconstriction: In animals like guinea pigs, intravenous or aerosolized histamine induces significant bronchoconstriction, mimicking an asthmatic response. nih.gov An effective H1 antagonist administered prior to the histamine challenge would significantly reduce this effect.

Passive Cutaneous Anaphylaxis (PCA): This is a model of localized allergic reaction in the skin of rats or mice. The skin is sensitized with an antibody, and a subsequent intravenous injection of an antigen (and a dye) triggers histamine release from mast cells, leading to increased vascular permeability and a visible colored lesion. The ability of NBI-2 to reduce the size and intensity of the lesion would demonstrate its antihistaminic effect in vivo.

Histamine-Induced Pruritus (Itch) Models: Intradermal injection of histamine in mice elicits a scratching behavior. The efficacy of NBI-2 in reducing the number of scratches would indicate its potential for treating allergic skin conditions.

Pharmacodynamic Evaluation of NBI-2 (non-labeled) in Preclinical Animal Systems

Pharmacodynamic (PD) studies aim to quantify the effect of a drug on the body over time and relate it to the drug's concentration in the plasma or at the site of action (pharmacokinetics, PK).

For NBI-2, a PK/PD evaluation would involve administering the compound to animals (e.g., rats or mice) and then measuring both the drug concentration in blood samples and the pharmacological effect at various time points.

Ex Vivo Receptor Occupancy: This involves treating an animal with NBI-2, and at a later time point, collecting a tissue of interest (e.g., the brain or lung). The amount of NBI-2 bound to H1 receptors in that tissue can then be measured using radioligand binding techniques. This provides a direct measure of target engagement in vivo.

Correlation of Plasma Concentration with Efficacy: In an efficacy model, such as the histamine-induced bronchoconstriction model, blood samples would be taken from the animals at the time of the histamine challenge. This allows researchers to build a model that correlates the concentration of NBI-2 in the plasma with the degree of inhibition of the histamine response, providing crucial information for predicting a therapeutically effective dose in humans. A human microdose study has already established some pharmacokinetic parameters for NBI-2, such as its bioavailability and half-life, which would be compared against preclinical data. nih.gov

NBI-2 (non-labeled) as a Pharmacological Research Probe

Application in Investigating Specific Histamine H1 Receptor-Mediated Biological Functions

Further investigation into the specific identity of "NBI-2 (non-labeled)" is required before an article on its preclinical research applications can be written.

Computational Approaches in Nbi 2 Non Labeled Research

Application of Network Pharmacology and Drug-Target Interaction Prediction Algorithms to NBI-2 (non-labeled) Research

There are no network pharmacology studies in the searched scientific literature that analyze the compound "NBI-2 (non-labeled)" to predict its potential targets or understand its mechanism of action within a biological network. As noted, searches in this area are often confounded by the "Network-Based Inference (NBI)" algorithm, but no applications of this or similar methods to the NBI-2 compound were identified. researchgate.netnih.gov

In Silico Modeling of NBI-2 (non-labeled)-Receptor Dynamics and Interactions

Detailed in silico modeling, such as molecular dynamics simulations, to investigate the dynamic behavior and interaction stability of "NBI-2 (non-labeled)" with a specific receptor or biological partner, is not described in the available research. Such studies are crucial for understanding the fine details of molecular recognition, but specific findings for NBI-2 are absent from the literature. chemrxiv.orgnih.govresearchgate.net

Future Research Directions for Nbi 2 Non Labeled

Exploration of Novel or Undiscovered Biological Functions Mediated by Histamine (B1213489) H1 Receptor Antagonism

The primary therapeutic applications of H1 receptor antagonists are in treating allergic conditions and, for certain compounds, insomnia. nih.govcambridge.orgyoutube.com However, the histaminergic system is complex, and manipulating it can have wide-ranging effects. nih.gov Future research on NBI-2 should aim to explore biological functions beyond its established role, leveraging its distinct pharmacokinetic properties.

A key area of investigation is the central nervous system (CNS). While first-generation H1 antagonists are known for sedative effects and potential cognitive deficits, newer, more selective agents are being developed to treat insomnia without such limitations. nih.govcambridge.org Given that NBI-2 was selected for its potential as a short-acting hypnotic, further studies could explore its effects on sleep architecture, cognitive performance, and its potential utility in other neurological or psychiatric conditions where histamine pathways are implicated. nih.gov The development of highly selective H1 antagonists challenges classical notions about this drug class, suggesting that previously observed side effects might be due to actions on other receptors like muscarinic, cholinergic, and adrenergic receptors. cambridge.org

Potential areas for exploration are summarized below:

| Research Area | Rationale | Potential Application |

| Neuroinflammation | Histamine is involved in inflammatory processes, including in the CNS. | Investigating the role of selective H1 antagonism with NBI-2 in modulating neuroinflammatory pathways. |

| Cognitive Disorders | The histaminergic system plays a role in cognition. nih.gov | Assessing the impact of a selective, short-acting H1 antagonist like NBI-2 on cognitive functions, distinct from older, less selective drugs. |

| Gastrointestinal Function | Histamine is present in high concentrations in the gastrointestinal tract. nih.gov | Exploring the effects of NBI-2 on histamine-mediated gut processes. |

Development of Advanced Pharmacological Probes and Derivatives Based on the NBI-2 (non-labeled) Scaffold

NBI-2 itself is the product of a scaffold-based drug discovery effort, where it was identified as the most promising among several R-dimethindene derivatives. frontiersin.orgresearchgate.net The NBI-2 chemical structure, therefore, represents a validated scaffold for interacting with the H1 receptor. This scaffold can serve as a template for developing next-generation compounds and research tools.

Future work in this area should focus on a systematic structure-activity relationship (SAR) analysis. nih.gov By making targeted chemical modifications to the NBI-2 scaffold, researchers can develop:

Pharmacological Probes: Derivatives of NBI-2 could be synthesized with modifications that allow for fluorescent labeling or biotinylation. These probes would be invaluable tools for studying the H1 receptor in its native environment, enabling detailed investigation of receptor trafficking, localization, and interaction with other proteins.

Second-Generation Therapeutics: While NBI-2 has a favorable pharmacokinetic profile, further optimization is always a goal. nih.gov New derivatives could be designed to fine-tune properties such as solubility, metabolic stability, or duration of action, potentially leading to compounds with even greater therapeutic efficacy or suitability for different clinical indications.

The table below outlines potential strategies for derivative development.

| Modification Strategy | Objective | Desired Outcome |

| Bioisosteric Replacement | Modify functional groups to improve physicochemical properties. | Enhanced solubility, improved metabolic stability, or altered protein binding. |

| Fragment-Based Elaboration | Add or modify substituents to explore new interactions with the receptor binding pocket. | Increased potency, enhanced selectivity, or novel pharmacological activity. |

| Linker Addition | Introduce a reactive linker at a non-critical position on the scaffold. | Creation of tool compounds for biochemical assays (e.g., photo-affinity labels). |

Integration with Systems Biology and Omics Approaches for a Comprehensive Understanding of NBI-2 (non-labeled) Effects

To move beyond a single-target interaction and understand the full biological impact of NBI-2, future research should integrate systems biology and multi-omics technologies. These approaches provide a global, unbiased view of the molecular changes induced by a compound within a biological system.

Applying omics technologies to cells or organisms treated with NBI-2 can generate vast datasets, revealing downstream effects of H1 receptor antagonism and potential off-target activities.

Transcriptomics (RNA-seq): Would reveal changes in gene expression patterns, identifying entire pathways and cellular processes modulated by NBI-2.

Proteomics: Would quantify changes in protein levels and post-translational modifications, offering a functional readout of the compound's effects.

Metabolomics: Would analyze shifts in small-molecule metabolites, providing a snapshot of the metabolic state of the system in response to NBI-2.

Integrating these datasets can create a comprehensive map of NBI-2's mechanism of action, potentially uncovering novel therapeutic applications or predicting adverse effects before they are observed clinically. nih.gov

| Omics Approach | Key Information Provided | Potential Application for NBI-2 |

| Transcriptomics | Changes in mRNA levels across the genome. | Identify gene networks regulated by H1 receptor antagonism; discover novel biological functions. |

| Proteomics | Changes in protein abundance and modification. | Map signaling pathways directly affected by NBI-2; identify biomarkers of drug response. |

| Metabolomics | Fluctuations in endogenous small molecules. | Understand the impact of NBI-2 on cellular metabolism; detect metabolic liabilities. |

Investigation of Polypharmacology and Off-Target Potential through Advanced Screening Methodologies

While NBI-2 was developed as a selective H1 receptor antagonist, it is crucial to characterize its broader pharmacological profile. nih.gov Polypharmacology—the ability of a single compound to interact with multiple targets—is a common phenomenon that can lead to both beneficial therapeutic effects and adverse events. The initial non-clinical assessment of NBI-2 included in vitro off-target screening, but future research should employ more advanced and comprehensive methodologies. frontiersin.orgnih.gov

Advanced screening can be pursued through several complementary approaches:

In Silico Screening: Computational models can predict potential interactions between NBI-2 and a wide range of known protein structures. This cost-effective method can help prioritize targets for experimental validation. nih.gov

Expanded Receptor Panels: Screening NBI-2 against large panels of recombinant receptors, ion channels, and enzymes can provide a detailed and quantitative off-target "fingerprint." This is a standard practice for identifying potential liabilities early in development. nih.gov

Phenotypic Screening: This approach involves testing the compound in complex, cell-based assays that measure a functional outcome (e.g., cell viability, morphology, or signaling pathway activation). Hits from these screens can then be used to identify the responsible molecular targets through target deconvolution techniques.

A thorough investigation of NBI-2's off-target profile is essential for building a complete picture of its pharmacological activity and for ensuring its safety as a potential therapeutic agent. nih.govnih.gov

| Screening Method | Description | Purpose for NBI-2 Research |

| In Silico Profiling | Using computer algorithms to predict binding to a library of protein targets. | Prioritize potential off-targets for further experimental testing in a cost-effective manner. |

| Broad In Vitro Panels | Testing the compound's activity against hundreds of known biological targets in binding or functional assays. | Empirically identify and quantify off-target interactions to predict potential side effects or discover new therapeutic uses. |

| Cell-Based Phenotypic Screening | Assessing the effects of the compound on cellular behavior or function without a preconceived target. | Uncover unexpected biological activities and novel mechanisms of action that may not be apparent from target-based approaches. |

Q & A

Q. What experimental design considerations are critical for evaluating the pharmacokinetics (PK) of NBI-2 in human microdosing studies?

Microdosing studies require a crossover design to minimize inter-subject variability. For NBI-2, intravenous (i.v.) and oral administration of 0.1 mg doses were followed by blood sampling over 72 hours. Accelerator mass spectrometry (AMS) and high-performance liquid chromatography (HPLC) were used to quantify plasma concentrations, enabling precise measurement of parameters like clearance (CL), volume of distribution (Vd), and bioavailability . A key consideration is ensuring non-labeled compounds are distinguishable from metabolites using analytical methods with high sensitivity (e.g., AMS for 14C detection) .

Q. How do key PK parameters (e.g., CL, Vd, t½) of NBI-2 compare to structurally related H1 antagonists?

NBI-2 exhibited a median CL of 24.7 L/h, Vd of 302 L, and t½ of 9.3 h after i.v. administration, with oral bioavailability ranked highest (36%) among tested compounds (NBI-1, NBI-3, NBI-4, and diphenhydramine) . Its low CL and Vd suggest favorable PK properties for central nervous system (CNS) targeting, as lower Vd correlates with shorter t½ and reduced off-target effects .

Q. What in vitro methodologies validate NBI-2’s selectivity and potency as an H1 receptor antagonist?

In vitro binding assays using cloned human H1 receptors demonstrated NBI-2’s high-affinity binding (Ki = 1–4 nM) and functional antagonism (IC50 in the nanomolar range). Selectivity (>1,000-fold for muscarinic receptors) was confirmed via comparative receptor profiling . These assays should include positive controls (e.g., diphenhydramine, Ki = 14 nM) to contextualize potency .

Advanced Research Questions

Q. How do contradictions between allometric scaling predictions and microdosing data inform compound selection for NBI-2?

Allometric scaling from preclinical species (mouse, rat, dog, monkey) systematically overpredicted human CL for NBI-2 compared to microdosing results. This discrepancy highlights limitations in interspecies extrapolation for structurally unique compounds and underscores the utility of human microdosing to refine PK predictions . Researchers should prioritize microdosing data for compounds with high metabolic instability or species-specific clearance pathways .

Q. What methodological approaches resolve variability in oral bioavailability and metabolic stability of NBI-2?

NBI-2’s oral bioavailability (36%) and metabolic stability (64% of total 14C AUC attributed to parent compound) were superior to analogs. To address variability, researchers should:

- Use stable isotope labeling (e.g., 14C) to track parent compound vs. metabolites.

- Apply population PK modeling to quantify intra-subject variability in absorption and first-pass metabolism .

- Correlate in vitro hepatocyte metabolism data with in vivo results to identify enzymatic pathways contributing to instability .

Q. How does NBI-2’s PK profile align with ideal criteria for insomnia therapeutics?

An ideal insomnia drug requires high bioavailability, low CL, and low Vd. NBI-2 met these criteria:

- Bioavailability: 36% (highest among tested compounds).

- CL: 24.7 L/h (lowest among analogs).

- Vd: 302 L (indicative of limited tissue distribution). These parameters support its selection over NBI-1, NBI-3, and NBI-4 for further development .

Data Contradiction Analysis

Q. Why does NBI-2’s t½ (9.3 h) conflict with its theoretical suitability for short-duration sedation?

Despite its structural similarity to short-acting sedatives like R-dimethindene, NBI-2’s t½ is prolonged (~9 h). This suggests dissociation between PK and pharmacodynamic (PD) effects, possibly due to high receptor binding affinity or active metabolites. Researchers should conduct PK/PD modeling to correlate plasma concentrations with EEG-measured sedation duration .

Methodological Recommendations

Q. How can researchers optimize preclinical-to-clinical translation for NBI-2 analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.